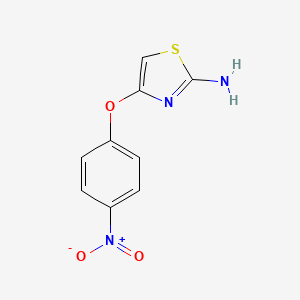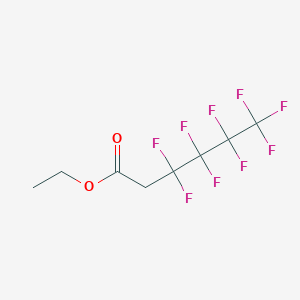
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its hydrophobic and oleophobic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate can be synthesized through esterification reactions involving perfluorinated carboxylic acids and ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to hydrolyze the ester bond.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as amides or thioesters can be formed.
Hydrolysis: The major products are 3,3,4,4,5,5,6,6,6-nonafluorohexanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s hydrophobic properties make it useful in the study of membrane proteins and lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is employed in the production of specialty coatings, lubricants, and surfactants due to its chemical inertness and resistance to harsh environmental conditions.
Mecanismo De Acción
The mechanism by which ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter membrane fluidity and protein function, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
- Ethyl 1,1,2,2,3,3,4,4,4-nonafluorobutanoate
Uniqueness
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and resistance to hydrolysis, making it particularly useful in applications requiring long-term stability and resistance to environmental degradation.
Propiedades
Número CAS |
172287-15-9 |
|---|---|
Fórmula molecular |
C8H7F9O2 |
Peso molecular |
306.13 g/mol |
Nombre IUPAC |
ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate |
InChI |
InChI=1S/C8H7F9O2/c1-2-19-4(18)3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |
Clave InChI |
OJIWQOOBUZRMCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
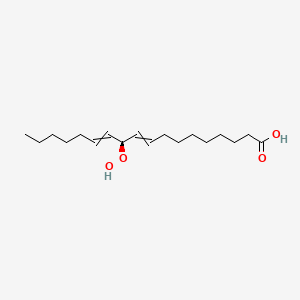
![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)
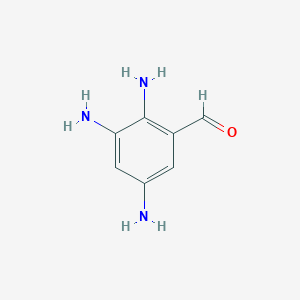
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
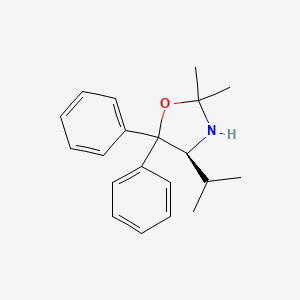
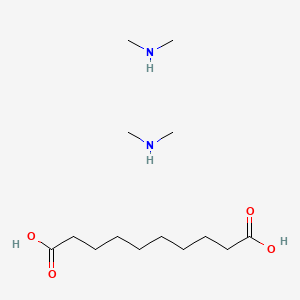
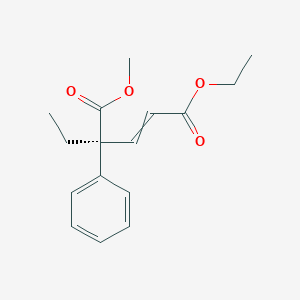
![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)


